molecular formula C9H10N2O2 B1588929 2-(Cyclopropylamino)nicotinic acid CAS No. 639807-18-4

2-(Cyclopropylamino)nicotinic acid

Cat. No.: B1588929
CAS No.: 639807-18-4
M. Wt: 178.19 g/mol
InChI Key: QVDNJGOBMXAPSJ-UHFFFAOYSA-N
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Description

Chemical Name: 2-(Cyclopropylamino)nicotinic acid CAS Number: 639807-18-4 Molecular Formula: C₉H₁₀N₂O₂ Molecular Weight: 178.19 g/mol Physical Properties:

  • Density: 1.438 g/cm³
  • Boiling Point: 380.05°C (estimated)
  • Melting Point: 183.65°C Structure: A nicotinic acid derivative substituted with a cyclopropylamino group at the 2-position of the pyridine ring.

This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry. Its cyclopropylamino group contributes to unique steric and electronic properties, influencing reactivity and molecular interactions .

Properties

IUPAC Name

2-(cyclopropylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-9(13)7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDNJGOBMXAPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434463
Record name 2-CYCLOPROPYLAMINONICOTINIC ACID
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639807-18-4
Record name 2-(Cyclopropylamino)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=639807-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-CYCLOPROPYLAMINONICOTINIC ACID
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridinecarboxylic acid, 2-(cyclopropylamino)
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylamino)nicotinic acid typically involves the reaction of nicotinic acid with cyclopropylamine. The process can be carried out under mild conditions, often in the presence of a coupling agent to facilitate the formation of the amide bond. One common method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent in an organic solvent such as dichloromethane .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These can include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is increasingly being adopted to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropylamino)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce cyclopropylamino alcohols .

Scientific Research Applications

2-(Cyclopropylamino)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)nicotinic acid involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For instance, it may inhibit the activity of enzymes involved in lipid metabolism, thereby reducing the levels of certain lipids in the body .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Nicotinic Acids

2-Aminonicotinic Acid
  • CAS : 5345-47-1
  • Formula : C₆H₆N₂O₂
  • Key Differences: Substitution: Amino group at position 2 instead of cyclopropylamino. Physical Properties: Higher melting point (295–297°C) compared to 2-(cyclopropylamino)nicotinic acid . Reactivity: The amino group is more nucleophilic, favoring reactions like diazotization, whereas the cyclopropylamino group introduces steric hindrance and modulates electronic effects .
2-Chloronicotinic Acid
  • CAS : 2942-59-8
  • Formula: C₆H₄ClNO₂
  • Key Differences: Substitution: Chloro group at position 2. Reactivity: The electronegative chlorine enhances electrophilic substitution reactions, unlike the cyclopropylamino group, which may stabilize charge through conjugation .

Cyclopropylamino-Containing Compounds

Procyazine
  • CAS : 32889-48-8
  • Formula : C₁₀H₁₃ClN₆
  • Key Differences: Structure: A triazine herbicide with a cyclopropylamino group and chloro substituent. In contrast, this compound is primarily a synthetic intermediate .
2-((Pyridin-4-ylmethyl)amino)nicotinic Acid
  • CAS : 854382-06-2
  • Similarity Score: 0.89 (structural similarity to this compound) .
  • Key Differences: Substitution: A pyridinylmethylamino group replaces cyclopropylamino. Implications: The bulkier substituent may reduce solubility but enhance π-π stacking in crystal structures .

Structural and Functional Insights from Crystal Studies

The crystal structure of a related dinitrate salt (C₁₅H₂₂N₆O₁₀) reveals that the cyclopropylamino group participates in N–H⋯O hydrogen bonds with nitrate anions and water molecules, stabilizing a 3D network . In contrast, simpler analogs like 2-aminonicotinic acid form less complex hydrogen-bonding patterns due to the absence of the cyclopropane ring’s rigidity .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Substituent Melting Point (°C) Key Applications
This compound 639807-18-4 C₉H₁₀N₂O₂ Cyclopropylamino 183.65 Chemical intermediate
2-Aminonicotinic acid 5345-47-1 C₆H₆N₂O₂ Amino 295–297 Pharmaceutical synthesis
2-Chloronicotinic acid 2942-59-8 C₆H₄ClNO₂ Chloro Not reported Organic synthesis
Procyazine 32889-48-8 C₁₀H₁₃ClN₆ Cyclopropylamino/Cl Not reported Herbicide

Research Findings and Implications

  • Reactivity: The cyclopropylamino group in this compound enhances stability via conjugation and steric effects, unlike the more reactive amino or chloro groups in analogs .
  • Biological Potential: While procyazine demonstrates herbicidal activity, the biological role of this compound remains underexplored but warrants investigation due to structural parallels .
  • Solubility: Hydrogen-bonding capacity (evident in crystal studies) suggests moderate aqueous solubility, whereas chloro or amino derivatives may exhibit differing solubility profiles .

Biological Activity

2-(Cyclopropylamino)nicotinic acid (CAS No. 639807-18-4) is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound features a cyclopropylamino group at the second position of the nicotinic acid structure. This unique substitution may influence its interaction with biological targets, enhancing its pharmacological profile compared to other nicotinic acid derivatives.

The compound exhibits significant interactions with various enzymes and proteins, impacting metabolic pathways. Its carboxylic acid functionality allows it to participate in typical reactions such as nucleophilic substitutions and enzyme binding, potentially modulating their activities .

Cellular Effects

Research indicates that this compound may influence cellular processes such as:

  • Cell Signaling : It has been shown to affect pathways involved in cell growth and apoptosis.
  • Gene Expression : The compound can alter gene expression profiles, which may lead to changes in cellular metabolism and function.
  • Apoptosis Induction : Evidence suggests that it may activate apoptotic pathways in certain cancer cell lines, highlighting its potential as an anticancer agent .

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for metabolic processes, thereby altering metabolic flux within cells.
  • Protein Binding : Its interaction with proteins can lead to conformational changes that affect their function and downstream signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis through caspase activation .
  • Neuroprotective Effects : Animal model studies indicated potential neuroprotective effects, suggesting its utility in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic promise .
  • Metabolic Pathway Modulation : Research has shown that it influences lipid metabolism, which could have implications for cardiovascular health. This modulation is particularly relevant for conditions like dyslipidemia.

Comparative Analysis

The following table summarizes key findings related to this compound compared to other nicotinic acid derivatives:

Compound NameKey FeaturesBiological Activity
This compoundCyclopropylamino substitutionAnticancer, neuroprotective
6-(tert-Butyl)-2-(cyclopropylamino)nicotinic Acidtert-butyl group at sixth positionEnhanced lipid modulation
NicotinamideAmide derivative of nicotinic acidUsed in dermatology and metabolism studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclopropylamino)nicotinic acid
Reactant of Route 2
2-(Cyclopropylamino)nicotinic acid

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